molecular formula C23H26N2O3 B11015987 N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide

Cat. No.: B11015987
M. Wt: 378.5 g/mol
InChI Key: GIDXJYLFEJZLHX-UHFFFAOYSA-N
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Description

N-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a synthetic propanamide derivative featuring a 4-methoxyphenyl ketone group and an N-isopropyl-substituted indole moiety. The indole and methoxyphenyl groups are critical for receptor interaction, while the propanamide backbone enhances metabolic stability compared to peptide-based analogs .

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-(1-propan-2-ylindol-3-yl)propanamide

InChI

InChI=1S/C23H26N2O3/c1-16(2)25-15-18(20-6-4-5-7-21(20)25)10-13-23(27)24-14-22(26)17-8-11-19(28-3)12-9-17/h4-9,11-12,15-16H,10,13-14H2,1-3H3,(H,24,27)

InChI Key

GIDXJYLFEJZLHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)CCC(=O)NCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 1-(propan-2-yl)-1H-indole-3-carboxylic acid.

    Formation of Intermediate: The 4-methoxybenzaldehyde is first converted to 4-methoxyphenylacetic acid through a Grignard reaction followed by oxidation.

    Amide Bond Formation: The intermediate 4-methoxyphenylacetic acid is then coupled with 1-(propan-2-yl)-1H-indole-3-carboxylic acid using a dehydrating agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a corresponding phenol or quinone derivative.

    Reduction: The carbonyl group in the oxoethyl moiety can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 4-hydroxyphenyl derivatives.

    Reduction: Alcohol derivatives of the oxoethyl group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of indole have shown promise against various cancer cell lines, including:

  • SNB-19 : Percent growth inhibition (PGI) of 86.61%
  • OVCAR-8 : PGI of 85.26%
  • NCI-H40 : PGI of 75.99%

These findings suggest that N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide may also possess similar anticancer effects due to its structural analogies with known active compounds .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer progression and metabolic pathways. Preliminary studies suggest that it could inhibit enzymes such as:

  • Acetylcholinesterase : Relevant in neurodegenerative diseases.

This inhibition can lead to increased levels of neurotransmitters, potentially improving cognitive functions .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity against various pathogens. Similar compounds have demonstrated effectiveness against bacteria like Escherichia coli and Staphylococcus aureus, indicating that this compound might also exhibit antimicrobial properties .

Case Study 1: Anticancer Efficacy

A study focused on similar indole derivatives revealed that modifications to the structure significantly enhanced anticancer activity. The compound was tested against multiple cancer lines, demonstrating selective toxicity towards malignant cells while sparing normal cells .

Case Study 2: Antimicrobial Activity

Research conducted on related compounds highlighted their effectiveness against gram-positive bacteria. The minimum inhibitory concentration (MIC) for these compounds was around 256 µg/mL, suggesting that this compound could potentially achieve similar results .

Mechanism of Action

The mechanism by which N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The indole moiety is known to interact with various biological targets, while the methoxyphenyl group may modulate these interactions.

Comparison with Similar Compounds

Key Findings and Implications

Structural Flexibility : Substitutions on the indole nitrogen (e.g., isopropyl in the target compound vs. benzyl in ML-18) significantly alter receptor selectivity and potency .

Chirality Matters : The (S)-configuration in (S)-9a improves FPR2 binding affinity, underscoring the importance of stereochemistry in activity .

Metabolic Optimization : Propanamide derivatives generally exhibit better stability than peptides, but bulky substituents (e.g., 4-nitrophenyl in EMY-98) may reduce solubility .

Biological Activity

N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H24N2O3C_{19}H_{24}N_2O_3 with a molecular weight of 328.41 g/mol. The compound features an indole moiety, which is often associated with various biological activities.

Table 1: Basic Properties

PropertyValue
Molecular FormulaC₁₉H₂₄N₂O₃
Molecular Weight328.41 g/mol
IUPAC NameThis compound

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to possess cytotoxic effects against various cancer cell lines, suggesting that the incorporation of methoxy and indole groups may enhance antitumor activity through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Assessment
A study evaluating the cytotoxic effects of related compounds demonstrated IC50 values in the low micromolar range against A-431 (human epidermoid carcinoma) and HT29 (human colorectal adenocarcinoma) cell lines. The presence of electron-donating groups like methoxy significantly increased cytotoxicity, indicating a possible pathway for enhancing the efficacy of this compound in cancer therapy .

Anti-inflammatory Effects

Compounds similar to this compound have also been studied for their anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting potential applications in treating inflammatory diseases .

The proposed mechanism of action for this compound involves modulation of signaling pathways associated with cell proliferation and apoptosis. The indole structure is known to interact with various receptors, potentially influencing G protein-coupled receptor (GPCR) signaling pathways which are critical in mediating cellular responses to inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the methoxy group on the phenyl ring is significant as it enhances lipophilicity and may improve binding affinity to target proteins involved in cancer and inflammation pathways.

Table 2: Summary of SAR Findings

SubstituentEffect on Activity
Methoxy GroupIncreases lipophilicity and activity
Indole MoietyEnhances interaction with GPCRs
Propanamide GroupStabilizes the compound's structure

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